2-Methylhex-3-en-5-yn-2-ol

説明

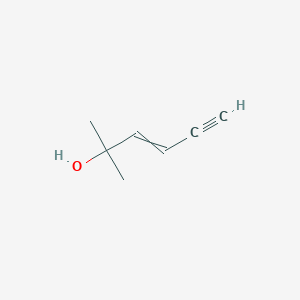

2-Methylhex-3-en-5-yn-2-ol (CAS 690-94-8) is a branched aliphatic alcohol featuring both alkene (C=C) and alkyne (C≡C) functional groups. Its molecular formula is C₇H₁₀O, with an average molecular mass of 110.15–110.16 g/mol (variations arise from rounding differences in sources) . The compound’s IUPAC name reflects its structure: a hexenynol chain with a methyl group at position 2. Key identifiers include the ChemSpider ID 12200 and InChIKey OYWGYGPXPDGOGH-UHFFFAOYSA-N .

Safety data highlight acute inhalation risks, necessitating oxygen administration and artificial respiration in emergencies .

特性

CAS番号 |

50838-80-7 |

|---|---|

分子式 |

C7H10O |

分子量 |

110.15 g/mol |

IUPAC名 |

2-methylhex-3-en-5-yn-2-ol |

InChI |

InChI=1S/C7H10O/c1-4-5-6-7(2,3)8/h1,5-6,8H,2-3H3 |

InChIキー |

IMVJKYWETMJAAO-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C=CC#C)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylhex-3-en-5-yn-2-ol typically involves the reaction of dimethylvinylethynylcarbinol with various reagents. One common method includes the gradual addition of dimethylvinylethynylcarbinol to a solution of mercury sulfate and sulfuric acid at elevated temperatures. The reaction mixture is then neutralized and extracted to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation under reduced pressure , are common in industrial settings .

化学反応の分析

Types of Reactions

2-Methylhex-3-en-5-yn-2-ol undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the triple bond to a double bond or single bond using hydrogenation catalysts.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Meta-chloroperoxybenzoic acid, osmium tetroxide.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogens, acids, and bases.

Major Products Formed

- Various substituted products depending on the reagents used in substitution reactions.

Epoxides: and from oxidation reactions.

Alkenes: and from reduction reactions.

科学的研究の応用

2-Methylhex-3-en-5-yn-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of 2-Methylhex-3-en-5-yn-2-ol involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in multiple pathways, including:

Enzyme inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Signal transduction: It can modulate signal transduction pathways by interacting with specific receptors.

Gene expression: The compound may influence gene expression by interacting with transcription factors.

類似化合物との比較

Structural and Functional Group Similarities

The compound’s closest analogs share unsaturated backbones (alkene/alkyne) and hydroxyl groups but differ in substituents or stereochemistry. A comparative analysis is provided below:

| Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 2-Methylhex-3-en-5-yn-2-ol | C₇H₁₀O | Alkyne, alkene, tertiary alcohol | 110.15–110.16 | 690-94-8 |

| 6-Chloro-2-methylhex-5-en-3-yn-2-ol | C₇H₉ClO | Alkyne, alkene, chlorine, alcohol | 144.60 (estimated) | 89448-41-9 |

| 5-Hexen-2-ol, 3-phenoxy-2-[(phenylmethyl)amino]- | C₁₉H₂₁NO₂ | Alkene, ether, amine, alcohol | 295.38 | 138914-67-7 |

| 2-Methyl-5-(6-methylhept-5-en-2-yl)bicyclo[3.1.0]hexan-2-ol | C₁₅H₂₄O | Bicyclic terpene, alcohol | 220.35 | Not provided |

Key Observations :

Physical and Chemical Properties

- Boiling/Melting Points: No direct data are available for this compound. However, its unsaturated structure suggests lower boiling points compared to saturated alcohols (e.g., 2-methylhexan-2-ol, b.p. ~145°C).

- UV/Vis Spectrum : The parent compound exhibits absorption in the UV range, as recorded by Fihtengolts et al. (1969) using an SF-4 spectrometer . Chlorinated or aromatic analogs may show shifted λmax due to conjugation effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。